Desethylatrazine-d7

Descripción

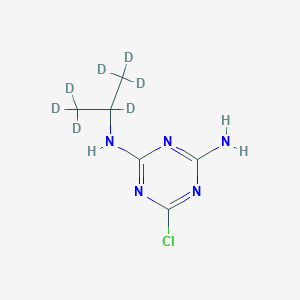

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-2-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN5/c1-3(2)9-6-11-4(7)10-5(8)12-6/h3H,1-2H3,(H3,8,9,10,11,12)/i1D3,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWFIQKMSFGDCQ-YYWVXINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Desethylatrazine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, analytical methodologies, and metabolic context of Desethylatrazine-d7. This deuterated analog of desethylatrazine, a primary metabolite of the widely used herbicide atrazine, serves as a crucial internal standard for quantitative analysis in various matrices. Its isotopic labeling ensures accurate detection and quantification in complex samples by mass spectrometry-based methods.

Core Chemical Properties

This compound is a stable, isotopically labeled form of desethylatrazine. The deuterium atoms are typically located on the isopropyl group, providing a distinct mass shift for mass spectrometric analysis.

| Property | Value | Source |

| Chemical Name | 2-Amino-4-chloro-6-(isopropyl-d7-amino)-1,3,5-triazine | [1](2) |

| Synonyms | This compound (iso-propyl-d7) | [1](2) |

| CAS Number | 1216649-31-8 | [1](2) |

| Molecular Formula | C₆H₃D₇ClN₅ | [1](2) |

| Molecular Weight | 194.67 g/mol | [3](4) |

| Physical State | Solid | (2) |

| Appearance | White to off-white solid | (2) |

| Melting Point | 132 - 134 °C | (2) |

| Solubility | DMSO (Slightly, Sonicated), Water (Slightly, Heated), Methanol | (4) |

| log Kow (octanol/water) | 1.51 | (2) |

| Storage | Store at -20°C for long-term stability. | (5) |

Metabolic Pathway of Atrazine to Desethylatrazine

Desethylatrazine is a significant metabolite of atrazine, formed through the process of N-dealkylation, primarily mediated by cytochrome P450 enzymes in humans and other organisms. This metabolic conversion is a key step in the detoxification and excretion of atrazine.

Metabolic pathway of Atrazine to its primary metabolites.

Experimental Protocols

This compound is predominantly used as an internal standard in analytical methods for the quantification of atrazine and its metabolites in various environmental and biological matrices. Below are detailed methodologies for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analysis of Desethylatrazine in Water by GC-MS

This protocol is adapted from established methods for the analysis of triazine herbicides and their metabolites in water samples.

a. Sample Preparation (Solid-Phase Extraction - SPE)

-

Sample Collection: Collect 500 mL of water sample in a clean glass container.

-

Fortification: Spike the sample with a known concentration of this compound (e.g., 100 ng/L) to serve as the internal standard.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Elution: Elute the retained analytes with 10 mL of ethyl acetate.

-

Drying and Concentration: Dry the eluate over anhydrous sodium sulfate and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

b. GC-MS Instrumental Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL, splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: 25°C/min to 150°C.

-

Ramp 2: 3°C/min to 200°C.

-

Ramp 3: 8°C/min to 280°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Desethylatrazine: m/z 172, 187, 144

-

This compound: m/z 179, 194, 151

-

Analysis of Desethylatrazine in Soil by LC-MS/MS

This protocol provides a robust method for the extraction and quantification of desethylatrazine in soil samples using this compound as an internal standard.

a. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh.

-

Extraction:

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and the this compound internal standard solution.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate) and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract: The supernatant is ready for LC-MS/MS analysis.

b. LC-MS/MS Instrumental Analysis

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

-

Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

-

Desethylatrazine: Q1: 188.1 -> Q3: 146.1 (Quantifier), Q3: 104.1 (Qualifier)

-

This compound: Q1: 195.1 -> Q3: 153.1

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound in an environmental sample.

A generalized workflow for the analysis of Desethylatrazine.

References

Desethylatrazine-d7: A Comprehensive Analysis of its Molecular Weight

Desethylatrazine-d7 is a deuterated form of Desethylatrazine, a metabolite of the herbicide atrazine. The incorporation of deuterium isotopes is a common practice in analytical chemistry, particularly for use as an internal standard in quantitative analyses by methods such as mass spectrometry. This document provides a focused overview of the molecular weight of this compound.

Molecular Composition and Weight

The key difference between Desethylatrazine and this compound lies in the isotopic substitution of seven hydrogen atoms with deuterium. This substitution results in a higher molecular weight for the deuterated compound.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C₆H₃D₇ClN₅[1][2] | 194.67[2][3] |

| Desethylatrazine (unlabeled) | C₆H₁₀ClN₅[4] | 187.63 |

The molecular weight of this compound is 194.67 g/mol . Its chemical formula is C₆H₃D₇ClN₅. The unlabeled counterpart, Desethylatrazine, has a molecular weight of 187.63 g/mol and the chemical formula C₆H₁₀ClN₅. The increase in mass is attributable to the seven deuterium atoms in the isopropyl group of the molecule.

Logical Relationship of Isotopic Labeling

The following diagram illustrates the relationship between the parent compound and its deuterated analog.

Caption: Isotopic labeling process for this compound.

References

Technical Guide: Desethylatrazine-d7 (CAS Number: 1216649-31-8)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desethylatrazine-d7 is the deuterated form of Desethylatrazine, a primary metabolite of the widely used herbicide, Atrazine. Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Atrazine and its metabolites in various environmental and biological matrices. Its use in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), allows for accurate quantification by correcting for analyte loss during sample preparation and instrumental analysis. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, toxicological information, inferred metabolic pathways, and detailed experimental protocols for its use.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a direct comparison of its labeled and unlabeled forms.

| Property | This compound | Desethylatrazine (unlabeled) |

| CAS Number | 1216649-31-8[1][2] | 6190-65-4[2] |

| Chemical Formula | C₆H₃D₇ClN₅ | C₆H₁₀ClN₅ |

| Molecular Weight | 194.67 g/mol [1][3] | 187.63 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | Not available | 132 - 134 °C |

| Water Solubility | Not available | 3.2 g/L |

| Log P (octanol/water) | Not available | 1.51 |

| Synonyms | 2-Amino-4-(isopropyl-d7-amino)-6-chloro-triazine, 6-chloro-2-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine | 2-Amino-4-chloro-6-isopropylamino-1,3,5-triazine |

Synthesis

A specific, publicly available, detailed protocol for the synthesis of this compound is not readily found in the scientific literature, likely due to the proprietary nature of its commercial production as an analytical standard. However, a general synthetic approach can be inferred from established methods for the synthesis of substituted 1,3,5-triazines.

The synthesis would likely start from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles. The order of substitution is dependent on the reaction temperature. To synthesize this compound, a plausible route would involve:

-

First Substitution: Reaction of cyanuric chloride with ammonia at a low temperature (e.g., 0-5 °C) to introduce the first amino group.

-

Second Substitution: Subsequent reaction with isopropyl-d7-amine at a higher temperature (e.g., room temperature to 50 °C) to introduce the deuterated isopropylamino group. The synthesis of isopropyl-d7-amine itself can be achieved through various deuteration methods for amines.

A general workflow for such a synthesis is depicted below.

References

Desethylatrazine-d7: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylatrazine-d7 is the deuterated analog of desethylatrazine, a primary metabolite of the widely used herbicide atrazine. Its isotopic labeling makes it an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by mass spectrometry. This guide provides a detailed overview of the physical and chemical properties of this compound, its metabolic pathways, and relevant experimental protocols.

Physical and Chemical Properties

This compound is a white to off-white solid.[1][2] The following tables summarize its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C6H3D7ClN5 | [1] |

| Molecular Weight | 194.67 g/mol | [2] |

| CAS Number | 1216649-31-8 | [1] |

| Unlabeled CAS Number | 6190-65-4 | |

| Appearance | White to off-white solid | |

| Melting Point | 132 - 134 °C | |

| Boiling Point | No data available | |

| Solubility | DMSO (Slightly, Sonicated), Water (Slightly, Heated), Methanol | |

| Water Solubility | 3.2 g/L | |

| Log P (octanol/water) | 1.51 | |

| Stability | Stable under recommended storage conditions. | |

| Storage | 2 years at -20°C in powder form. In DMSO, 2 weeks at 4°C or 6 months at -80°C. |

Metabolic Pathways

Desethylatrazine is a product of the N-dealkylation of atrazine, a process primarily carried out by cytochrome P450 (CYP) enzymes in the liver. Specifically, CYP1A2 has been identified as a key isozyme involved in this transformation. The metabolic fate of desethylatrazine can proceed through further dealkylation to didealkylatrazine or via conjugation with glutathione.

The following diagram illustrates the primary metabolic pathway of atrazine leading to the formation and subsequent metabolism of desethylatrazine.

Caption: Metabolic pathway of atrazine, highlighting the formation of desethylatrazine.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of atrazine and its metabolites. Below are representative experimental protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analysis of Desethylatrazine in Water by GC-MS

This protocol is adapted from established methods for the analysis of atrazine and its metabolites in water samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Adjust the pH of a 1-liter water sample to between 3 and 4.

-

Condition a C18 SPE cartridge by passing methanol followed by deionized water.

-

Load the water sample onto the SPE cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the analytes, including desethylatrazine, with an appropriate organic solvent such as ethyl acetate.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Spike the final extract with a known concentration of this compound as an internal standard.

2. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Select characteristic ions for both desethylatrazine and this compound.

-

The following diagram outlines the general workflow for this analytical method.

Caption: General workflow for the analysis of desethylatrazine in water by GC-MS.

Analysis of Desethylatrazine in Biological Matrices by LC-MS/MS

This protocol is a general guide for the analysis of desethylatrazine in samples such as plasma or urine.

1. Sample Preparation: Protein Precipitation and Extraction

-

To 100 µL of plasma or urine, add 300 µL of acetonitrile containing a known concentration of this compound.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate desethylatrazine from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

-

Tandem Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both desethylatrazine and this compound.

-

Conclusion

This compound is an essential analytical standard for the accurate quantification of desethylatrazine in various environmental and biological matrices. Understanding its physical and chemical properties, as well as its metabolic context, is crucial for its effective application in research and monitoring studies. The provided experimental protocols offer a foundation for developing robust and reliable analytical methods.

References

Navigating the Stability of Desethylatrazine-d7: A Technical Guide for Researchers

An In-depth Examination of Storage, Handling, and Degradation Pathways for a Key Deuterated Metabolite

For researchers, scientists, and drug development professionals working with Desethylatrazine-d7, a deuterated internal standard of the primary atrazine metabolite, ensuring its stability is paramount for accurate analytical and metabolic studies. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon available data for the parent compound and general best practices for handling analytical standards.

Recommended Storage and Handling

Proper storage is critical to maintain the integrity and concentration of this compound. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms. Adherence to these guidelines will minimize degradation and ensure the reliability of experimental results.

| Form | Storage Temperature | Duration |

| Solid (Powder) | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

It is also crucial to note that this compound is incompatible with strong oxidizing agents.[1][2] Care should be taken to avoid contact with such substances during storage and handling. For solutions, it is advisable to prepare aliquots to prevent repeated freeze-thaw cycles, which can accelerate degradation.

Understanding Stability and Degradation

Studies on the degradation kinetics of DEA in aqueous solutions have shown that it can be degraded through advanced oxidation processes involving hydroxyl (•OH) and sulfate (SO4•−) radicals. The rate of degradation is influenced by the pH of the solution and the presence of other reactive species. While deuteration can sometimes alter the rate of metabolic processes, the fundamental chemical stability of this compound is expected to be very similar to that of Desethylatrazine under defined laboratory conditions.

The following diagram illustrates the general metabolic pathway of atrazine, leading to the formation of Desethylatrazine. Understanding this context is crucial for researchers studying atrazine metabolism and using this compound as an internal standard.

Figure 1. Simplified metabolic degradation pathway of Atrazine.

Experimental Protocol: A Framework for Stability Assessment

For laboratories requiring a formal stability assessment of this compound, the following experimental protocol provides a robust framework. This protocol is based on established guidelines for the stability testing of drug substances and analytical standards.

1. Objective: To evaluate the stability of this compound under various storage conditions (temperature, humidity, and light) over a defined period.

2. Materials:

- This compound (solid)

- Appropriate solvent (e.g., DMSO, Methanol)

- Calibrated analytical balance

- Volumetric flasks and pipettes

- HPLC or GC-MS system

- Environmental chambers/incubators

- Photostability chamber

3. Sample Preparation:

- Prepare a stock solution of this compound of a known concentration.

- Aliquot the stock solution into amber vials to protect from light.

- For solid stability testing, weigh and store the powder in sealed containers.

4. Storage Conditions:

- Long-term: -20°C/ambient humidity and 4°C/ambient humidity.

- Accelerated: 40°C/75% RH.

- Photostability: Expose samples to a light source according to ICH Q1B guidelines.

5. Testing Schedule:

- Time points: 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies.

- Accelerated: 0, 1, 3, and 6 months.

- Photostability: A single time point after the specified exposure.

6. Analytical Method:

- A validated stability-indicating analytical method, such as HPLC-UV, HPLC-MS, or GC-MS, should be used.

- The method must be able to separate the intact this compound from any potential degradation products.

7. Data Analysis:

- Quantify the concentration of this compound at each time point.

- Calculate the percentage of degradation.

- Identify and, if possible, quantify any major degradation products.

- Determine the shelf-life based on the time it takes for a significant loss of potency (e.g., 5-10%).

The following workflow diagram illustrates the key steps in conducting a stability study for this compound.

Figure 2. Experimental workflow for a this compound stability study.

By adhering to the recommended storage conditions and, when necessary, implementing a robust stability testing protocol, researchers can ensure the integrity of their this compound standard, leading to more accurate and reproducible scientific outcomes.

References

Desethylatrazine-d7: A Comprehensive Safety and Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for Desethylatrazine-d7 (CAS: 1216649-31-8), a deuterated analog of the atrazine metabolite, desethylatrazine. This document synthesizes available safety data sheets (SDS), toxicological studies, and experimental protocols to furnish researchers, scientists, and drug development professionals with critical information for safe handling, storage, and use. All quantitative data has been summarized in structured tables for ease of comparison, and key experimental methodologies are detailed.

Section 1: Chemical and Physical Properties

This compound is a solid, white to off-white substance.[1] While specific data for the deuterated compound is limited, the properties of its non-deuterated counterpart, desethylatrazine, offer valuable insights.

| Property | Value | Source |

| Chemical Formula | C₆H₃D₇ClN₅ | C/D/N Isotopes SDS[1] |

| Molecular Weight | 194.70 g/mol | Calculated |

| Physical Status | Solid | C/D/N Isotopes SDS[1] |

| Color | White to off-white | C/D/N Isotopes SDS[1] |

| Melting Point | 132 - 134 °C | C/D/N Isotopes SDS[1] |

| Water Solubility | 3.2 g/L | C/D/N Isotopes SDS |

| Log P (octanol/water) | 1.51 | C/D/N Isotopes SDS |

| Vapor Pressure | No data available | C/D/N Isotopes SDS |

| Density | No data available | C/D/N Isotopes SDS |

Section 2: Hazard Identification and GHS Classification

This compound is classified as harmful if swallowed or inhaled and causes serious eye irritation. The Globally Harmonized System (GHS) classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

GHS Pictograms:

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Caption: GHS Hazard Classification for this compound.

Section 3: Toxicological Information

Toxicological data for this compound is limited. The information presented below is for the non-deuterated form, desethylatrazine, and should be considered as a proxy.

| Test | Species | Route | Value | Source |

| LC50 (96h) | Fish | Aquatic | >100 mg/L | Not Specified |

| EC50 | Vibrio fischeri (Microtox) | Aquatic | 81.86 mg/L | Not Specified |

Routes of Exposure: Inhalation, ingestion, skin, and eyes.

Potential Health Effects:

-

Inhalation: Harmful if inhaled. May cause respiratory tract irritation.

-

Ingestion: Harmful if swallowed.

-

Skin: May be harmful if absorbed through the skin. May cause skin irritation.

-

Eyes: Causes serious eye irritation.

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH.

Section 4: Experimental Protocols

Detailed experimental protocols for toxicological assessments are crucial for the interpretation and replication of data. The following sections describe the methodologies for key experiments cited for related compounds.

OECD Guideline 203: Fish, Acute Toxicity Test

This guideline is designed to assess the acute toxicity of substances to fish.

Methodology:

-

Test Organism: A suitable fish species, such as Zebrafish (Brachydanio rerio), is selected.

-

Exposure: Fish are exposed to the test substance in a geometric series of at least five concentrations for a period of 96 hours. A control group is maintained in water without the test substance.

-

Observation: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The concentration that is lethal to 50% of the test fish (LC50) is determined using appropriate statistical methods, such as probit analysis.

Caption: Workflow for OECD Guideline 203 Fish Acute Toxicity Test.

Microtox® Assay

The Microtox® assay is a rapid, in vitro method to determine the acute toxicity of a substance using the bioluminescent bacterium Aliivibrio fischeri.

Methodology:

-

Reagent Preparation: Freeze-dried Aliivibrio fischeri are reconstituted in a special diluent.

-

Sample Preparation: The test substance is prepared in a series of dilutions.

-

Exposure: The reconstituted bacteria are exposed to the different concentrations of the test substance. A control with no test substance is also prepared.

-

Measurement: The light output of the bacteria is measured using a luminometer at specific time points (e.g., 5 and 15 minutes).

-

Data Analysis: The reduction in light output in the presence of the test substance, compared to the control, is used to calculate the effective concentration that causes a 50% reduction in light emission (EC50).

Caption: Workflow for the Microtox® Acute Toxicity Assay.

Section 5: Handling, Storage, and Stability

Proper handling and storage are essential to ensure the safety of personnel and the integrity of the compound.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a fume hood.

-

Storage: Store at room temperature in a dry, well-ventilated place. Keep containers tightly closed.

-

Stability: Stable under recommended storage conditions.

-

Incompatibilities: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Section 6: First Aid Measures

In case of exposure, follow these first aid measures:

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Section 7: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Not flammable or combustible. However, hazardous decomposition products may be formed in a fire.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Section 8: Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing dust. Ensure adequate ventilation.

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Keep in suitable, closed containers for disposal.

This technical guide provides a consolidated source of safety information for this compound. Researchers and laboratory personnel should always consult the most current and complete Safety Data Sheet provided by the supplier before handling this chemical and adhere to all institutional safety protocols.

References

Commercial Suppliers and Technical Applications of Desethylatrazine-d7: A Guide for Researchers

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantitative results in analytical studies. Desethylatrazine-d7, a deuterated analog of the atrazine metabolite desethylatrazine, serves as an essential internal standard in mass spectrometry-based analyses for environmental monitoring, toxicology studies, and pharmacokinetic research.

This technical guide provides an in-depth overview of commercial suppliers of this compound, presenting key quantitative data to aid in the selection of the most suitable product for specific research needs. Furthermore, it outlines a detailed experimental protocol for the utilization of this compound as an internal standard in a typical analytical workflow, from sample preparation to data analysis.

Commercial Availability and Product Specifications

A variety of chemical suppliers offer this compound, often with differing product specifications. The following table summarizes the available quantitative data from prominent commercial vendors to facilitate a comparative assessment. Researchers are advised to consult the suppliers' websites for the most current product information and to request certificates of analysis for detailed batch-specific data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity (atom % D) | Format |

| LGC Standards | This compound (iso-propyl-d7) | 1216649-31-8 | C₆H₃D₇ClN₅ | 194.67 | ≥98%[1] | 99 atom % D[1] | Neat Solid |

| C/D/N Isotopes | This compound (iso-propyl-d7) | 1216649-31-8 | Not Specified | 194.67 | High | 99 atom % D[2] | Not Specified |

| MedchemExpress | This compound | 1216649-31-8 | C₆H₃D₇ClN₅ | 194.67 | 99%[3] | Not Specified | Solid[3] |

| Chiron | This compound | 1216649-31-8 | Not Specified | Not Specified | Not Specified | Not Specified | Solution (100 µg/mL in Isooctane or Acetonitrile) |

| Pharmaffiliates | Atrazine desethyl D7 | 1216649-31-8 | C₆H₃D₇ClN₅ | 194.67 | Not Specified | Not Specified | Not Specified |

| Clinivex | This compound | 1216649-31-8 | C₆H₃D₇ClN₅ | 194.67 | Not Specified | Not Specified | Not Specified |

| DC Chemicals | This compound | 1216649-31-8 | C₆H₁₀ClN₅ | 194.67 | Not Specified | Not Specified | Powder |

Experimental Protocol: Quantification of Desethylatrazine in Biological Matrices using LC-MS/MS and this compound as an Internal Standard

This section provides a detailed methodology for the quantitative analysis of desethylatrazine in a biological matrix, such as plasma or urine, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials and Reagents

-

Analytes: Desethylatrazine and this compound (from a reputable commercial supplier)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA)

-

Solid-Phase Extraction (SPE) Cartridges: Appropriate for the extraction of triazine pesticides from aqueous matrices (e.g., C18 or mixed-mode cartridges)

-

Sample Matrix: Plasma, urine, or other relevant biological fluid

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Desethylatrazine and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Desethylatrazine by serial dilution of the primary stock solution with a suitable solvent mixture (e.g., 50:50 ACN:Water).

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution.

Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment: Thaw biological samples and centrifuge to remove any particulate matter.

-

Spiking with Internal Standard: Add a precise volume of the this compound internal standard working solution to each sample, calibrator, and quality control (QC) sample.

-

SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with sequential washes of methanol and water.

-

Sample Loading: Load the pre-treated and spiked samples onto the conditioned SPE cartridges.

-

Washing: Wash the cartridges with a weak organic solvent to remove interferences.

-

Elution: Elute the analytes of interest with a suitable elution solvent (e.g., acetonitrile or methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Desethylatrazine: Select appropriate precursor and product ions (e.g., based on literature or in-house optimization).

-

This compound: Select the corresponding precursor and product ions, accounting for the mass shift due to deuterium labeling.

-

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both analytes to achieve maximum sensitivity.

-

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Desethylatrazine to this compound against the concentration of the Desethylatrazine calibration standards.

-

Regression Analysis: Use a linear or weighted linear regression to fit the calibration curve.

-

Quantification: Determine the concentration of Desethylatrazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the analysis of Desethylatrazine and a simplified representation of a potential metabolic pathway involving atrazine.

Caption: Experimental workflow for the quantification of Desethylatrazine.

Caption: Simplified metabolic pathway of Atrazine.

References

An In-depth Technical Guide to the Structure of Desethylatrazine-d7

This technical guide provides a comprehensive overview of the chemical structure and properties of Desethylatrazine-d7, a deuterated isotopologue of the atrazine metabolite, desethylatrazine. This document is intended for researchers, scientists, and drug development professionals who require detailed structural information and analytical methodologies.

Chemical Identity and Properties

This compound is the deuterated form of desethylatrazine, a primary metabolite of the herbicide atrazine. The deuterium labeling is on the isopropyl group.

Table 1: Chemical Identifiers of this compound and Desethylatrazine

| Identifier | This compound | Desethylatrazine |

| CAS Number | 1216649-31-8 | 6190-65-4 |

| Synonyms | Atrazine desethyl D7, 2-Amino-4-(isopropyl-d7-amino)-6-chloro-triazine, 6-chloro-N2-(propan-2-yl-d7)-1,3,5-triazine-2,4-diamine | Atrazine desethyl, 2-Amino-4-chloro-6-(isopropylamino)-s-triazine, DEA |

Table 2: Physicochemical Properties of this compound and Desethylatrazine

| Property | This compound | Desethylatrazine |

| Chemical Formula | C₆H₃D₇ClN₅ | C₆H₁₀ClN₅ |

| Molecular Weight | 194.67 g/mol | 187.63 g/mol |

| Physical State | Solid | Colorless solid |

| Melting Point | Not available | 132 - 134 °C |

| Water Solubility | Not available | 3200 mg/L at 22 °C |

| logP | Not available | 1.51 |

Structural Elucidation

The core structure of this compound consists of a triazine ring substituted with a chlorine atom, an amino group, and a deuterated isopropylamino group.

Caption: Chemical structure of this compound.

Experimental Protocols for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of desethylatrazine in environmental samples involves gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation (Water Samples):

-

Adjust the pH of the water sample to 10 with a suitable buffer.

-

Perform liquid-liquid extraction with ethyl acetate.

-

Concentrate the organic phase under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Parameters (Example):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MSD Interface Temperature: 280 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the detection of desethylatrazine and its deuterated analog.

Sample Preparation (Solid Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the aqueous sample onto the cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the analyte with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: Gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

Metabolic Pathway of Atrazine

Desethylatrazine is a significant metabolite of atrazine, a widely used herbicide. The primary metabolic transformation involves the N-dealkylation of the ethyl group from the atrazine molecule. This process is primarily mediated by cytochrome P450 enzymes in various organisms.

Caption: Metabolic pathway of Atrazine.

This guide provides a foundational understanding of the structure and analysis of this compound. For further in-depth research, it is recommended to consult certificates of analysis from commercial suppliers for specific batch data and to adapt the provided analytical protocols to the specific instrumentation and matrices being investigated.

A Technical Guide to Desethylatrazine-d7: An Essential Tool for the Analysis of the Atrazine Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Desethylatrazine, a primary metabolite of the widely used herbicide Atrazine. It details the metabolic pathways, analytical methodologies for detection and quantification, and the critical role of the isotopically labeled internal standard, Desethylatrazine-d7, in achieving accurate and reliable experimental results.

Introduction: Atrazine and its Primary Metabolite, Desethylatrazine

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a selective triazine herbicide used extensively in agriculture to control broadleaf and grassy weeds in crops such as corn, sorghum, and sugarcane.[1] Due to its widespread application, Atrazine and its degradation products are frequently detected in soil, surface water, and groundwater.[2][3]

One of the principal metabolites of Atrazine is Desethylatrazine (DEA), formed through the N-dealkylation of the parent compound.[4][5] DEA is both a product of metabolic processes in organisms and environmental degradation. Given that DEA exhibits toxicity comparable to Atrazine and is highly mobile in the environment, its accurate detection and quantification are of significant interest in environmental monitoring, toxicology, and human exposure studies.

This guide focuses on the analytical methodologies for studying DEA, with a special emphasis on the use of this compound, an isotopically labeled analog, which serves as an indispensable internal standard for quantitative analysis.

The Metabolic Pathway of Atrazine

Atrazine is metabolized in humans, animals, and the environment through several key pathways. The primary route leading to the formation of Desethylatrazine involves enzymatic N-dealkylation.

-

N-Dealkylation: In humans and experimental animals, this process is primarily carried out by microsomal cytochrome P450 enzymes, with CYP1A2 being a key isozyme in human liver microsomes. This reaction removes the ethyl group from the Atrazine molecule to yield Desethylatrazine (DEA). A parallel reaction can remove the isopropyl group to form Deisopropylatrazine (DIA).

-

Further Metabolism: DEA can be further dealkylated to form Didealkylatrazine (DACT), a major urinary metabolite.

-

Other Pathways: Additional metabolic routes include glutathione conjugation and hydrolysis, which replaces the chlorine atom with a hydroxyl group to form hydroxyatrazine.

The metabolic conversion of Atrazine to its primary dealkylated metabolites is a critical detoxification step.

The Role of this compound as an Internal Standard

This compound is not a natural metabolite of Atrazine. It is a synthetic, isotopically labeled version of Desethylatrazine where seven hydrogen atoms are replaced by deuterium. This labeling makes it an ideal internal standard for quantitative analysis using isotope dilution mass spectrometry (IDMS).

The principle of IDMS relies on the fact that an isotopically labeled standard is chemically and physically identical to its non-labeled counterpart (the analyte). Therefore, it behaves identically during sample preparation, extraction, and chromatographic separation. However, it can be distinguished by a mass spectrometer due to its higher mass.

By adding a known amount of this compound to a sample before any processing steps, any loss of the target analyte (Desethylatrazine) during the experimental workflow will be mirrored by a proportional loss of the internal standard. The ratio of the analyte to the internal standard remains constant, allowing for highly accurate and precise quantification that corrects for matrix effects and procedural losses.

Experimental Protocols for Analysis

The determination of Atrazine and its metabolites in complex matrices like water, soil, or biological fluids typically involves sample preparation followed by chromatographic analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting and concentrating Atrazine and its metabolites from aqueous samples is Solid-Phase Extraction (SPE).

Objective: To isolate and concentrate analytes from a liquid sample matrix.

Methodology:

-

Standard Preparation: Prepare analytical standards of Atrazine, Desethylatrazine (DEA), Deisopropylatrazine (DIA), and Didealkylatrazine (DDA). Individual stock standards (e.g., 100 µg/mL) can be prepared in methanol. Working standards are created through serial dilution in a suitable solvent like acetone.

-

Internal Standard Spiking: Spike the water sample (e.g., 250 mL) with a known concentration of the internal standard solution, such as this compound.

-

Sample Pre-treatment: Adjust the pH of the water sample to between 3 and 4 using an appropriate acid.

-

Cartridge Conditioning: Condition an SPE cartridge (e.g., C18 or a mixed-mode C18/cation exchange polymer) by passing methanol followed by reagent water through it.

-

Sample Loading: Pass the pre-treated water sample through the conditioned SPE cartridge at a controlled flow rate. The analytes and the internal standard will adsorb onto the sorbent material.

-

Washing: Wash the cartridge with reagent water to remove interfering substances.

-

Elution: Elute the retained analytes and the internal standard from the cartridge using a small volume of an organic solvent (e.g., ethyl acetate or methanol).

-

Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.

Instrumental Analysis: GC-MS or LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the separation and detection of Atrazine and its metabolites.

Objective: To separate, identify, and quantify the target analytes and the internal standard.

Methodology (Example using LC-MS/MS):

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system.

-

Column: A reverse-phase column, such as a C18 column (e.g., 100 mm × 4.6 mm, 2.6 µm particle size).

-

Mobile Phase: A gradient of two solvents, for example:

-

Solvent A: 10 mM ammonium acetate and 0.1% formic acid in water.

-

Solvent B: 100% acetonitrile.

-

-

Gradient Elution: A typical gradient might be: 0-0.5 min (2% B), 0.5-7 min (2-80% B), 7-9 min (80-98% B), followed by re-equilibration.

-

Flow Rate: 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode.

-

Detection: Monitor specific precursor-to-product ion transitions for each analyte and for the this compound internal standard using Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity.

-

Quantification: Calculate the concentration of Desethylatrazine in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.

Quantitative Data

The following tables summarize key quantitative data related to the analysis and toxicity of Atrazine and its primary metabolites.

Table 1: Analytical Method Performance

| Analyte | Method | Matrix | Limit of Quantification (LOQ) / Detection (LOD) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Atrazine | GC-MS | Water | 0.10 µg/L (LOQ) | 96 ± 6.9 | |

| Desethylatrazine (DEA) | GC-MS | Water | 0.10 µg/L (LOQ) | 96 ± 5.5 | |

| Deisopropylatrazine (DIA) | GC-MS | Water | 0.10 µg/L (LOQ) | 95 ± 6.8 | |

| Didealkylatrazine (DDA) | GC-MS | Water | 0.10 µg/L (LOQ) | 100 ± 10 | |

| Atrazine | GC-MS | Soil & Water | 0.02 - 1.0 µg/kg (LOD) | 72 - 110 | |

| Desethylatrazine (DEA) | GC-MS | Soil & Water | 0.02 - 1.0 µg/kg (LOD) | 72 - 110 | |

| Atrazine | LC-MS/MS | Urine | 0.9 µg/L (LOD) | 85.3 |

| Desethylatrazine (DEA) | LC-MS/MS | Urine | 1.5 µg/L (LOD) | 80.2 | |

Table 2: Aquatic Toxicity Data

| Compound | Organism | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|

| Atrazine (ATRZ) | P. subcapitata (Algae) | 96-h IC50 | >1,500 | |

| Desethylatrazine (DEA) | P. subcapitata (Algae) | 96-h IC50 | >1,500 | |

| Deisopropylatrazine (DIA) | P. subcapitata (Algae) | 96-h IC50 | >1,500 |

| Toxicity Ranking | Various aquatic organisms | Acute & Chronic | ATRZ > DEA > DIA | |

IC50 (Median Inhibition Concentration): The concentration of a substance that causes a 50% inhibition of a given biological function.

Conclusion

Desethylatrazine is a key metabolite and environmental degradate of Atrazine, making its study essential for comprehensive risk assessment and environmental monitoring. Accurate quantification of Desethylatrazine in complex matrices is challenging due to potential analyte loss and matrix interference. The use of an isotopically labeled internal standard, this compound, in conjunction with sensitive analytical techniques like LC-MS/MS, is the gold standard methodology. It allows researchers to overcome these challenges, providing reliable and reproducible quantitative data critical for advancing our understanding of the environmental fate and toxicological impact of Atrazine and its metabolites.

References

- 1. Atrazine - Wikipedia [en.wikipedia.org]

- 2. who.int [who.int]

- 3. Residual Characteristics of Atrazine and Its Metabolites in the Liaoning Province of China [mdpi.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Background Information for Atrazine and Deethylatrazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Environmental Fate of Desethylatrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethylatrazine (DEA) is a primary and frequently detected degradation product of the widely used triazine herbicide, atrazine.[1][2] Its prevalence in soil and water systems necessitates a thorough understanding of its environmental fate and behavior. This technical guide provides an in-depth overview of the environmental persistence, degradation pathways, and mobility of desethylatrazine, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Data Presentation

Persistence of Desethylatrazine

The persistence of desethylatrazine in the environment is a critical factor in assessing its potential for long-term contamination. This is often quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate.

Table 1: Half-life of Desethylatrazine in Soil

| Soil Type | Soil Characteristics | Half-life (days) | Reference |

| s-triazine-adapted CO soil | 35.2% sand, 28% silt, 36.8% clay, 19 g C/kg organic matter, pH 7.9 | 4.6 - 58.7 | [3] |

| s-triazine-adapted Mississippi soil | 15.8% sand, 47.2% silt, 36.7% clay, 13 g C/kg organic matter, pH 6.67 | 5.2 - 45 | [3] |

| Various agricultural soils | Not specified | 3.5 - 7.2 (field); 1.4 - 19.8 (lab) | [4] |

| General Soil Environments | Not specified | 4 to 57 weeks |

Table 2: Half-life of Desethylatrazine in Aquatic Environments

| Water Body Type | Conditions | Half-life | Reference |

| Water | Subject to slow hydrolysis | >100 days (pH dependent) | |

| Atmosphere (vapor phase) | Reaction with hydroxyl radicals | ~21 hours | |

| Groundwater | Low-oxygen conditions | Stable, no significant decrease over 45 days |

Mobility of Desethylatrazine

The mobility of desethylatrazine in soil, which dictates its potential to leach into groundwater, is largely governed by its sorption to soil particles. This is quantified by the organic carbon-water partition coefficient (Koc).

Table 3: Soil Organic Carbon-Water Partition Coefficient (Koc) of Desethylatrazine

| Soil/Material Type | Koc Value (L/kg) | Mobility Classification | Reference |

| Vertic Cambisol | 154 | Moderate | |

| Rendzina | 24 | Very High | |

| Orthic Luvisol | 58 | High | |

| Orthic Podzol | 141 | Moderate | |

| Gnangara Mound, western Australia (0-20 cm) | 3,000 | Slight | |

| Gnangara Mound, western Australia (100-120 cm) | 200 | Moderate | |

| Levy wetland soil | 240 | Moderate | |

| Gleyic planosol | 209 - 237 | Moderate | |

| Sand (low organic C) | 72 - 290 | High to Moderate | |

| Till (low organic C) | 149 - 180 | Moderate | |

| Alluvium (low organic C) | 47 - 149 | High to Moderate | |

| Maryland clay | 36.1 | Very High | |

| MD sand | 12.2 | Very High | |

| MD sandy loam | 31.8 | Very High | |

| California loam | 44.9 | High | |

| Virginian agricultural soils | 80 - 110 | High | |

| Vegetated filter strip soil | 55 | High | |

| Cultivated soil | 66 | High |

Degradation Pathways

Desethylatrazine is formed from the N-dealkylation of atrazine and can be further degraded through both biotic and abiotic processes. The primary degradation pathways involve the removal of the remaining alkyl group and hydrolysis of the chlorine atom.

Biotic Degradation

Microbial activity is a major driver of desethylatrazine degradation in soil and water. The initial step is often the dealkylation of the isopropyl group.

Abiotic Degradation

Abiotic degradation of desethylatrazine can occur through processes such as hydrolysis and photolysis. Hydrolysis is influenced by pH, with slower degradation at higher pH values. Photolysis, or degradation by sunlight, can also contribute to its breakdown in aquatic environments.

Experimental Protocols

Soil Degradation Study (Aerobic)

This protocol outlines a typical laboratory experiment to determine the aerobic degradation rate of desethylatrazine in soil.

Methodology Details:

-

Soil Preparation: Collect soil from the desired location and depth. Air-dry and sieve (e.g., <2 mm mesh) to ensure homogeneity. Adjust the moisture content to a specific level, typically 40-60% of water holding capacity.

-

Spiking: Treat a known mass of soil (e.g., 50-100 g) with a standard solution of desethylatrazine to achieve the desired concentration.

-

Incubation: Place the treated soil in incubation vessels (e.g., glass jars with loose-fitting lids to allow for gas exchange) and maintain at a constant temperature (e.g., 20-25°C) in the dark.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), collect replicate soil samples for analysis.

-

Extraction: Extract desethylatrazine from the soil samples using an appropriate solvent system, such as a mixture of acetonitrile and water. This is often facilitated by shaking or sonication.

-

Analysis: After filtration and possibly a clean-up step using solid-phase extraction (SPE), quantify the concentration of desethylatrazine in the extracts using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Plot the concentration of desethylatrazine versus time and fit the data to a first-order decay model to calculate the half-life (DT50).

Soil Sorption/Desorption Study (Batch Equilibrium)

This protocol describes the batch equilibrium method to determine the sorption and desorption coefficients (Kd and Koc) of desethylatrazine in soil.

Methodology Details:

-

Soil and Solution Preparation: Prepare air-dried and sieved soil as in the degradation study. Prepare a series of desethylatrazine solutions of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl2).

-

Sorption: Add a known mass of soil to each DEA solution in a centrifuge tube (e.g., 2 g soil to 10 mL solution).

-

Equilibration: Shake the tubes for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

Phase Separation: Centrifuge the tubes to separate the soil from the solution. Filter the supernatant.

-

Analysis: Determine the equilibrium concentration of desethylatrazine in the supernatant (Ce) by HPLC or GC-MS.

-

Calculation: Calculate the amount of desethylatrazine sorbed to the soil (Cs) by subtracting Ce from the initial concentration. The sorption coefficient (Kd) is the ratio of Cs to Ce. The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

-

Desorption: For desorption, decant the supernatant after the sorption step and replace it with a fresh background electrolyte solution. Re-equilibrate, separate the phases, and analyze the supernatant for the concentration of desorbed desethylatrazine.

Conclusion

The environmental fate of desethylatrazine is complex and influenced by a multitude of soil and environmental factors. Its persistence can range from a few days to over a hundred days, and its mobility varies from very high to slight depending on the soil properties, particularly organic carbon content. Understanding the degradation pathways and the factors that control them is essential for predicting the environmental impact of this atrazine metabolite. The standardized experimental protocols provided in this guide offer a framework for researchers to generate comparable and reliable data on the environmental behavior of desethylatrazine.

References

- 1. Atrazine biodegradation to deisopropylatrazine and deethylatrazine in coastal sediments of different land uses | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Deethylatrazine | C6H10ClN5 | CID 22563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Field history and dissipation of atrazine and metolachlor in Colorado - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Atrazine and its Metabolites Using Desethylatrazine-d7 as an Internal Standard by Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atrazine is a widely used herbicide, and monitoring its presence and that of its degradation products in environmental and biological matrices is crucial for assessing exposure and potential health risks. This application note describes robust and sensitive methods for the quantification of atrazine and its primary metabolites, such as desethylatrazine (DEA), desisopropylatrazine (DIA), and diaminochlorotriazine (DACT), using Desethylatrazine-d7 as an internal standard (IS) for mass spectrometry (MS)-based analyses. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2][3]

This document provides detailed protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) applications, along with performance data.

Logical Workflow for Sample Analysis

The general workflow for the analysis of triazine pesticides using an internal standard is depicted below.

Caption: General experimental workflow for quantitative analysis.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Triazines in Drinking Water

This protocol is adapted from methodologies for direct injection analysis of drinking water, suitable for high-throughput screening.[2][4]

1. Materials and Reagents

-

Standards: Atrazine, Desethylatrazine, Desisopropylatrazine, Simazine, Propazine, Cyanazine (Sigma-Aldrich or equivalent).

-

Internal Standard: this compound (C/D/N Isotopes, Inc. or equivalent).

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Reagent Water.

-

Additives: Ammonium acetate, Formic acid.

2. Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and the internal standard in methanol.

-

Intermediate Solutions (10 µg/mL): Dilute the stock solutions in methanol.

-

Working Calibration Standards (0.25 - 5.0 ng/mL): Prepare a series of calibration standards by diluting the intermediate solutions in reagent water.

-

Internal Standard Spiking Solution (5 ng/mL): Prepare a working solution of this compound in reagent water.

3. Sample Preparation

-

Collect water samples in appropriate containers.

-

For preservation and to prevent microbial degradation, add ammonium acetate to a final concentration of 20 mM and sodium omadine to 64 mg/L.

-

To a 1 mL aliquot of the water sample (or calibration standard), add a specified volume of the internal standard spiking solution to achieve a final concentration of 5 ng/mL of this compound.

-

Vortex the sample and transfer to an autosampler vial.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Thermo Scientific Accela HPLC or equivalent |

| Column | Thermo Scientific Hypersil GOLD 100 x 2.1 mm, 3 µm |

| Mobile Phase A | 5 mM Ammonium Acetate in water |

| Mobile Phase B | Methanol |

| Flow Rate | 400 µL/min |

| Injection Volume | 100 µL |

| Gradient | A linear gradient appropriate for the separation of all analytes. A typical run time is around 20 minutes. |

| MS System | Thermo Scientific TSQ Quantum Access or equivalent triple quadrupole MS |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

5. MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Atrazine | 216.1 | 174.1 |

| Desethylatrazine | 188.1 | 146.1 |

| Desisopropylatrazine | 174.1 | 132.1 |

| This compound (IS) | 195.1 | 150.1 |

Note: Specific MRM transitions should be optimized in the user's laboratory.

Protocol 2: GC/MS Analysis of Triazines in Water Following Solid-Phase Extraction (SPE)

This protocol is a general procedure based on established methods for the analysis of triazines in water, incorporating an SPE step for sample cleanup and concentration.

1. Materials and Reagents

-

Standards and IS: As listed in Protocol 1.

-

Solvents: Ethyl acetate, Dichloromethane, Methanol (all pesticide or HPLC grade).

-

Reagents: Anhydrous sodium sulfate.

-

SPE Cartridges: Graphitized carbon-black or C18 cartridges.

2. Standard and Sample Preparation

-

Prepare stock and working standard solutions in ethyl acetate or another suitable solvent.

-

Sample Extraction:

-

Adjust the pH of a 250 mL water sample as required by the SPE cartridge manufacturer.

-

Spike the sample with the internal standard (this compound).

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Dry the cartridge thoroughly under vacuum.

-

Elute the analytes with an appropriate solvent mixture (e.g., ethyl acetate followed by dichloromethane/methanol).

-

-

Post-Extraction:

-

Dry the eluate by passing it through anhydrous sodium sulfate.

-

Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Transfer to a GC vial for analysis.

-

3. GC/MS Conditions

| Parameter | Condition |

| GC System | Agilent GC system or equivalent |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent |

| Injection Mode | Splitless |

| Injector Temp | 250 °C |

| Oven Program | Hold at 50°C for 1 min, ramp at 6°C/min to 280°C, hold for 5.67 min. |

| Carrier Gas | Helium |

| MS System | Quadrupole or Ion Trap Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) |

| Monitoring Mode | Selected Ion Monitoring (SIM) |

4. Selected Ions for SIM

| Compound | Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |

| Atrazine | 200 | 215 |

| Desethylatrazine | 230 | 232 |

| This compound (IS) | To be determined | To be determined |

Note: Specific ions for this compound should be determined based on its mass spectrum. Typically, the molecular ion or a major fragment ion is chosen.

Quantitative Data Summary

The following tables summarize the performance characteristics of methods utilizing a deuterated internal standard for the analysis of atrazine and its metabolites.

Table 1: Linearity and Range

| Method | Analyte | Calibration Range (ng/mL) | Linearity (r²) | Reference |

| LC-MS/MS | Atrazine | 0.25 - 5.0 | 0.9982 | |

| LC-MS/MS | Desethylatrazine | 0.25 - 5.0 | 0.9964 | |

| LC-MS/MS | Atrazine Metabolites | LOD - 100 | >0.999 |

Table 2: Method Detection and Quantification Limits

| Method | Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |

| LC-MS/MS | Atrazine & Metabolites | 0.03 - 2.80 | - | |

| GC/MSD | Atrazine & Metabolites | - | 0.10 | |

| GC/MS | Atrazine, Desethylatrazine | 0.038 | - |

Table 3: Accuracy and Precision

| Method | Analyte | Concentration (ng/mL) | Relative Recovery (%) | Relative Standard Deviation (%) | Reference |

| LC-MS/MS | Atrazine & Metabolites | 5, 25, 50, 100 | 87 - 112 | 4 - 20 | |

| GC-MSD | Atrazine & Metabolites | - | 85 - 98 | 12 - 20 |

Signaling Pathway (Metabolic Pathway of Atrazine)

The following diagram illustrates the primary metabolic degradation pathways of atrazine.

Caption: Metabolic pathway of Atrazine degradation.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of atrazine and its metabolites in various matrices. Both LC-MS/MS and GC/MS methods, when coupled with appropriate sample preparation techniques, offer high sensitivity, specificity, and excellent linearity over a wide concentration range. The protocols and data presented in this application note can be adapted by researchers for routine monitoring and toxicological studies.

References

- 1. Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. Determination of atrazine, deethylatrazine and simazine in water at parts-per-trillion levels using solid-phase extraction and gas chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for the Use of Desethylatrazine-d7 in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Desethylatrazine-d7 as an internal standard in the quantitative analysis of atrazine and its metabolites by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are compiled from established environmental and analytical chemistry procedures.

Introduction

Atrazine is a widely used herbicide that is frequently detected in environmental samples. Its presence and that of its degradation products, such as desethylatrazine (DEA) and deisopropylatrazine (DIA), are of significant concern due to their potential environmental impact and effects on human health. Accurate and precise quantification of these compounds is crucial for monitoring and risk assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of atrazine and its metabolites. The use of isotopically labeled internal standards, such as this compound, is essential for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response. This compound, being structurally and chemically similar to the target analyte desethylatrazine, co-elutes and experiences similar ionization and fragmentation, making it an ideal internal standard.

Atrazine Degradation Pathway

Atrazine primarily degrades in the environment through N-dealkylation, resulting in the formation of desethylatrazine and deisopropylatrazine. Further degradation can lead to didealkylatrazine. The use of this compound as an internal standard is particularly relevant for the accurate quantification of the native desethylatrazine metabolite.

Caption: Metabolic degradation pathway of atrazine.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from established methods for the extraction of triazine pesticides from water samples.[1][2][3][4][5]

Materials:

-

Water sample (1 L)

-

This compound internal standard solution

-

Methanol (HPLC grade)

-

Ethyl acetate (pesticide residue grade)

-

Dichloromethane (pesticide residue grade)

-

Sodium sulfate (anhydrous)

-

C18 SPE cartridges

-

SPE vacuum manifold

-

Concentrator/evaporator system (e.g., nitrogen evaporator)

-

Glassware (volumetric flasks, pipettes, vials)

Procedure:

-

Fortify the 1 L water sample with a known amount of this compound internal standard solution.

-

Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water through it. Do not allow the cartridge to go dry.

-

Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

After the entire sample has passed through, wash the cartridge with 10 mL of deionized water.

-

Dry the cartridge by drawing a vacuum for 10-20 minutes.

-

Elute the analytes from the cartridge with 5-10 mL of ethyl acetate.

-

Dry the eluate by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of atrazine and its metabolites. Instrument conditions should be optimized for the specific instrument and column used.

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Capillary column: e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1-2 minutes

-

Ramp: 6-10 °C/min to 280 °C

-

Final hold: 5-10 minutes at 280 °C

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor: The specific quantitation and confirmation ions for atrazine, desethylatrazine, desisopropylatrazine, and this compound should be determined by analyzing individual standards.

Caption: General workflow for GC-MS analysis.

Quantitative Data

The use of this compound as an internal standard allows for accurate quantification. The following tables summarize typical performance data from methods utilizing this approach.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

| Compound | MDL (µg/L) | LOQ (µg/L) | Reference |

| Atrazine | 0.02 - 0.75 | 0.10 | |

| Desethylatrazine | 0.01 - 0.75 | 0.10 | |

| Deisopropylatrazine | 0.01 | 0.10 | |

| Didealkylatrazine | 0.01 | 0.10 |

Table 2: Analyte Recovery Rates

| Compound | Spiking Level (µg/L) | Mean Recovery (%) | Reference |

| Atrazine | 0.5 - 3.0 | 90 - 96 | |

| Desethylatrazine | 0.5 - 3.0 | 92 - 110 | |

| Deisopropylatrazine | 0.5 - 3.0 | 98 - 108 | |

| Didealkylatrazine | 0.5 - 3.0 | 85 - 102 |

Conclusion

The use of this compound as an internal standard in GC-MS analysis provides a robust and reliable method for the quantification of atrazine and its primary metabolites in environmental samples. The detailed protocols and performance data presented here serve as a valuable resource for researchers and analytical scientists. The implementation of these methods will contribute to the generation of high-quality data for environmental monitoring and human health risk assessment.

References

- 1. ssi.shimadzu.com [ssi.shimadzu.com]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of atrazine, deethylatrazine and simazine in water at parts-per-trillion levels using solid-phase extraction and gas chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Atrazine and its Metabolites in Environmental and Biological Matrices using LC-MS/MS with Desethylatrazine-d7 Internal Standard

Abstract